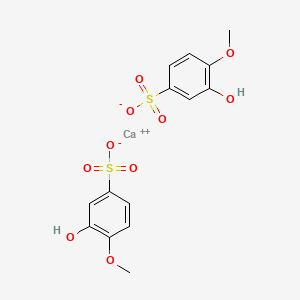
Calcium guaiacol sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium guaiacol sulfonate is a chemical compound derived from guaiacol, a phenolic compound found in wood smoke and certain plants. It is known for its expectorant properties, which help in thinning mucus and easing chest congestion. This compound is used in various medicinal formulations to treat respiratory conditions such as coughs and colds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium guaiacol sulfonate involves the sulfonation of guaiacol. The process typically uses sulfuric acid as a sulfonating agent. The reaction is carried out by cooling the mixture to a temperature range of -5°C to 10°C, followed by the addition of guaiacol. The mixture is then heated and stirred. Calcium oxide or calcium carbonate is added to adjust the pH of the reaction mixture. The resulting product is filtered to obtain this compound .
Industrial Production Methods
For industrial production, the process is scaled up while maintaining the same reaction conditions. The use of sulfuric acid and calcium compounds ensures a cost-effective and efficient production method. The reaction conditions are kept mild to ensure environmental friendliness and suitability for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Calcium guaiacol sulfonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of guaiacol to its oxidized forms.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: Sulfonate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxidized guaiacol derivatives, reduced forms of guaiacol, and substituted guaiacol compounds.
Scientific Research Applications
Calcium guaiacol sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its effects on cellular processes and its potential as an antioxidant.
Mechanism of Action
Calcium guaiacol sulfonate exerts its effects primarily through its expectorant properties. It works by thinning the mucus in the respiratory tract, making it easier to expel. This action is facilitated by the sulfonate group, which enhances the solubility of mucus. The compound also exhibits antioxidant properties, which help in reducing oxidative stress in the respiratory system .
Comparison with Similar Compounds
Similar Compounds
Potassium guaiacol sulfonate: Similar in structure and function, used as an expectorant.
Sodium guaiacol sulfonate: Another variant with similar expectorant properties.
Guaiacol: The parent compound, used for its antiseptic and expectorant properties.
Uniqueness
Calcium guaiacol sulfonate is unique due to its calcium ion, which provides additional benefits such as improved solubility and stability in various formulations. This makes it a preferred choice in certain pharmaceutical and industrial applications .
Properties
CAS No. |
7546-27-2 |
|---|---|
Molecular Formula |
C14H14CaO10S2 |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
calcium;3-hydroxy-4-methoxybenzenesulfonate |
InChI |
InChI=1S/2C7H8O5S.Ca/c2*1-12-7-3-2-5(4-6(7)8)13(9,10)11;/h2*2-4,8H,1H3,(H,9,10,11);/q;;+2/p-2 |
InChI Key |
WALXQRGOMGLHJR-UHFFFAOYSA-L |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)[O-])O.COC1=C(C=C(C=C1)S(=O)(=O)[O-])O.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


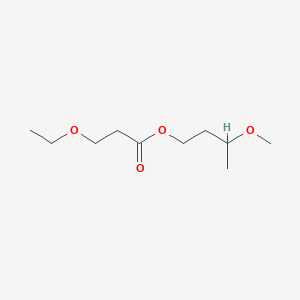
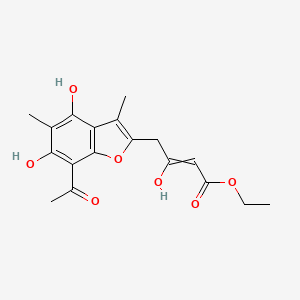
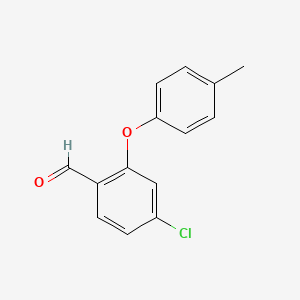
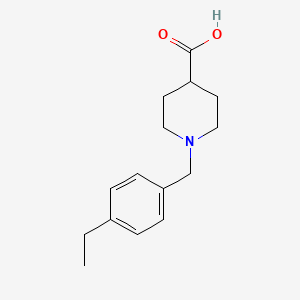

![1h-Pyrimido[4,5-e][1,4]diazepine](/img/structure/B13803530.png)
![Phosphonic acid, [4-[bis(trimethylsilyl)amino]-1-[(trimethylsilyl)amino]butyl]-, bis(trimethylsilyl) ester](/img/structure/B13803543.png)
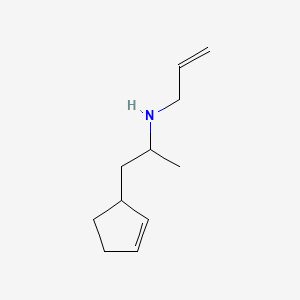
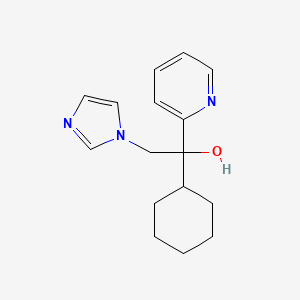
![1,3,2-Dioxaphosphorinane, 2,2'-[(2,2-dimethyl-1,3-propanediyl)bis(oxy)]bis[5,5-dimethyl-](/img/structure/B13803564.png)
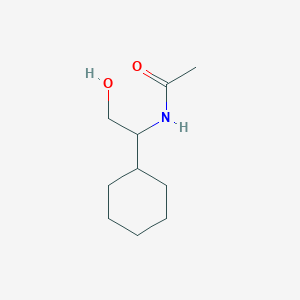

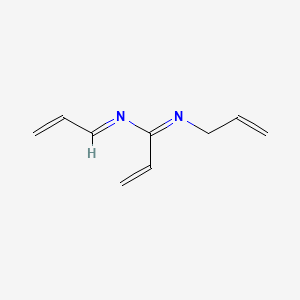
![2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-1,3-thiazine](/img/structure/B13803598.png)
